

# The Structure and Synthesis of FGFR1 inhibitor-6: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR1 signaling pathway has been implicated in the pathogenesis of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides a detailed overview of a specific small molecule inhibitor, designated as "FGFR1 inhibitor-6," focusing on its chemical structure, a proposed synthetic route, and relevant experimental protocols for its biological evaluation.

# **Chemical Structure and Properties**

**FGFR1** inhibitor-6 is a potent inhibitor of FGFR1 with a core structure based on a pyrazolo[3,4-d]pyrimidine scaffold. Its systematic name is N-(4-tert-butylphenyl)-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

The chemical structure is as follows:

Table 1: Physicochemical Properties of FGFR1 inhibitor-6



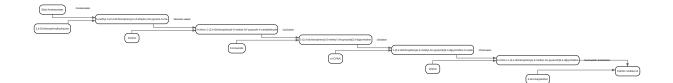
Property	Value
Molecular Formula	C22H21Cl2N5
Molecular Weight	442.35 g/mol
IUPAC Name	N-(4-tert-butylphenyl)-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Appearance	White to off-white solid
Solubility	Soluble in DMSO, sparingly soluble in methanol and ethanol

# **Proposed Synthesis**

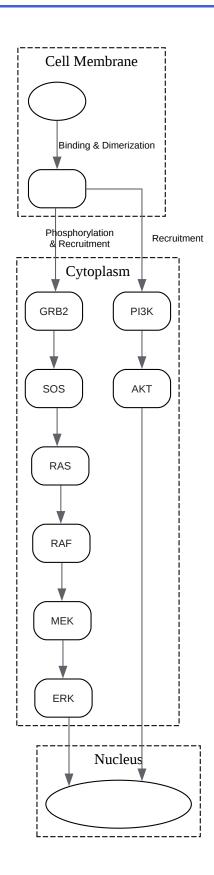
While a specific, detailed synthesis of **FGFR1** inhibitor-6 has not been published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives. The proposed multi-step synthesis is outlined below.

## **Synthetic Workflow**









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### References

- 1. medchemexpress.com [medchemexpress.com]
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